3-Chloro-5-fluoropicolinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

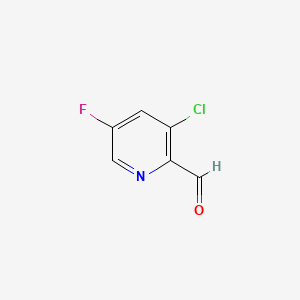

3-Chloro-5-fluoropicolinaldehyde is a chemical compound with the molecular formula C6H3ClFNO and a molecular weight of 159.55 g/mol . It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 3 and 5 on the pyridine ring are replaced by chlorine and fluorine atoms, respectively . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoropicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method is the reaction of 3-chloropyridine-5-carbaldehyde with a fluorinating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the halogen exchange .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems to ensure consistent quality and yield . The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoropicolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

Oxidation: 3-Chloro-5-fluoropicolinic acid.

Reduction: 3-Chloro-5-fluoropicolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-fluoropicolinaldehyde is utilized in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: It is used in the development of fluorescent probes and labeling agents for biological studies.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoropicolinaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity . The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

3-Chloro-5-methylpicolinaldehyde: Similar structure but with a methyl group instead of fluorine.

3-Fluoropicolinaldehyde: Lacks the chlorine atom, only has a fluorine substituent.

5-Chloro-3-fluoropicolinaldehyde: Similar structure but with different positions of chlorine and fluorine atoms.

Uniqueness

3-Chloro-5-fluoropicolinaldehyde is unique due to the specific positioning of chlorine and fluorine atoms on the pyridine ring, which can significantly influence its reactivity and interaction with other molecules . This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs .

Biological Activity

3-Chloro-5-fluoropicolinaldehyde (CAS No. 214055-11-5) is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃ClFNO |

| Molecular Weight | 159.55 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not specified |

This compound functions primarily as a biochemical reagent in various biological assays. Its structure suggests potential interactions with biological macromolecules, which may lead to significant pharmacological effects. The presence of both halogen atoms (chlorine and fluorine) in its structure indicates that it may exhibit unique reactivity profiles, influencing its biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound possess antimicrobial properties. For instance, studies have shown that compounds derived from this aldehyde can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, two pathogens known for their resistance to conventional antibiotics .

Anticancer Activity

There is emerging evidence supporting the anticancer potential of this compound derivatives. A study highlighted that these derivatives could be utilized in synthesizing taxane analogs, which are known for their efficacy in cancer treatment . The mechanism appears to involve the disruption of microtubule dynamics, leading to apoptosis in cancer cells.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound derivatives against various bacterial strains. The results demonstrated a significant reduction in bacterial viability, particularly against MRSA and Pseudomonas aeruginosa, suggesting a promising avenue for developing new antimicrobial agents .

- Synthesis of Anticancer Agents : Researchers have explored the use of this compound as a precursor in synthesizing novel anticancer compounds. These studies have shown that modifications to the aldehyde group can enhance cytotoxicity against specific cancer cell lines, indicating its potential role in cancer therapeutics .

- Biochemical Reagent Applications : The compound has been employed as a biochemical reagent in various life science research applications, demonstrating versatility in its utility within biological systems .

Properties

IUPAC Name |

3-chloro-5-fluoropyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBPZQQCUYFFJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733357 |

Source

|

| Record name | 3-Chloro-5-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227563-32-7 |

Source

|

| Record name | 3-Chloro-5-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.